molecular formula C20H19N7 B605963 4-(4-(1-Methyl-1H-pyrazol-4-yl)-1-(2-(1-methyl-1H-pyrazol-4-yl)ethyl)-1H-imidazol-5-yl)benzonitrile CAS No. 1665195-94-7

4-(4-(1-Methyl-1H-pyrazol-4-yl)-1-(2-(1-methyl-1H-pyrazol-4-yl)ethyl)-1H-imidazol-5-yl)benzonitrile

Cat. No. B605963
M. Wt: 357.41
InChI Key: RRZVGDGTWNQAPW-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups including a pyrazole ring, an imidazole ring, and a benzonitrile group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the pyrazole and imidazole rings, followed by their functionalization and coupling with the benzonitrile group. The exact synthetic route would depend on the desired final product and the available starting materials.



Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole and imidazole rings, which are five-membered rings containing nitrogen atoms, and the benzonitrile group, which consists of a benzene ring attached to a nitrile group (-C≡N). These groups could potentially participate in various chemical reactions.



Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in its structure. For example, the nitrogen atoms in the pyrazole and imidazole rings could act as nucleophiles in reactions with electrophiles. The nitrile group could be reduced to an amine or hydrolyzed to a carboxylic acid.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar nitrile group and the nitrogen atoms in the pyrazole and imidazole rings could enhance its solubility in polar solvents.


Scientific Research Applications

Molecular Structures and Hydrogen-Bonded Supramolecular Assemblies

Research has been conducted on similar compounds, focusing on their molecular structures and the formation of hydrogen-bonded supramolecular assemblies. For instance, studies on substituted 4-pyrazolylbenzoates have revealed complex chain, sheet, and three-dimensional framework structures formed through hydrogen bonding (Portilla et al., 2007). Similar structural analyses have been conducted on other derivatives, enhancing our understanding of molecular interactions and stability.

Synthesis and Structural Characterization

Antimicrobial and Antioxidant Properties

Research has also been conducted on the antimicrobial and antioxidant properties of similar compounds. A study on novel 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene derivatives demonstrated their potential as antimicrobial agents (Al‐Azmi & Mahmoud, 2020). Furthermore, the synthesis of certain thiazoles and their evaluation as antioxidant additives for lubricating oils highlight the multifaceted applications of these compounds in industrial contexts (Amer et al., 2011).

Theoretical Studies and Molecular Docking

In addition to experimental research, theoretical studies and molecular docking have been employed to understand the properties of similar compounds. For instance, a DFT study of new bipyrazole derivatives explored their potential activity as corrosion inhibitors, providing a theoretical framework for understanding their chemical behavior (Wang et al., 2006).

Safety And Hazards

As with any chemical compound, handling this compound would require appropriate safety measures. Without specific information, it’s hard to predict the exact safety and hazards associated with this compound.


Future Directions

The study of this compound could open up new avenues in various fields such as medicinal chemistry, if it shows promising biological activity, or material science, if it exhibits interesting physical or chemical properties.


Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific experimental data and studies would be needed. If you have access to such data or studies, I would be more than happy to help you interpret them.


properties

IUPAC Name

4-[5-(1-methylpyrazol-4-yl)-3-[2-(1-methylpyrazol-4-yl)ethyl]imidazol-4-yl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N7/c1-25-12-16(10-23-25)7-8-27-14-22-19(18-11-24-26(2)13-18)20(27)17-5-3-15(9-21)4-6-17/h3-6,10-14H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRZVGDGTWNQAPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CCN2C=NC(=C2C3=CC=C(C=C3)C#N)C4=CN(N=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-(1-Methyl-1H-pyrazol-4-yl)-1-(2-(1-methyl-1H-pyrazol-4-yl)ethyl)-1H-imidazol-5-yl)benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-(1-Methyl-1H-pyrazol-4-yl)-1-(2-(1-methyl-1H-pyrazol-4-yl)ethyl)-1H-imidazol-5-yl)benzonitrile
Reactant of Route 2
Reactant of Route 2
4-(4-(1-Methyl-1H-pyrazol-4-yl)-1-(2-(1-methyl-1H-pyrazol-4-yl)ethyl)-1H-imidazol-5-yl)benzonitrile
Reactant of Route 3
Reactant of Route 3
4-(4-(1-Methyl-1H-pyrazol-4-yl)-1-(2-(1-methyl-1H-pyrazol-4-yl)ethyl)-1H-imidazol-5-yl)benzonitrile
Reactant of Route 4
4-(4-(1-Methyl-1H-pyrazol-4-yl)-1-(2-(1-methyl-1H-pyrazol-4-yl)ethyl)-1H-imidazol-5-yl)benzonitrile
Reactant of Route 5
Reactant of Route 5
4-(4-(1-Methyl-1H-pyrazol-4-yl)-1-(2-(1-methyl-1H-pyrazol-4-yl)ethyl)-1H-imidazol-5-yl)benzonitrile
Reactant of Route 6
4-(4-(1-Methyl-1H-pyrazol-4-yl)-1-(2-(1-methyl-1H-pyrazol-4-yl)ethyl)-1H-imidazol-5-yl)benzonitrile

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